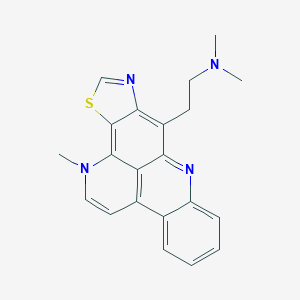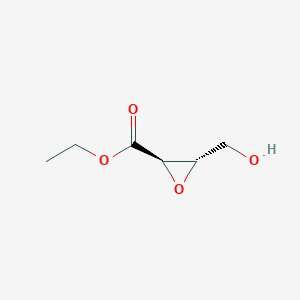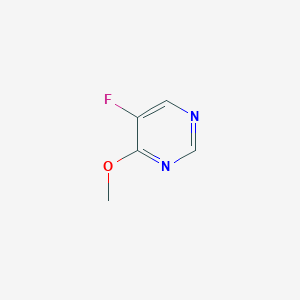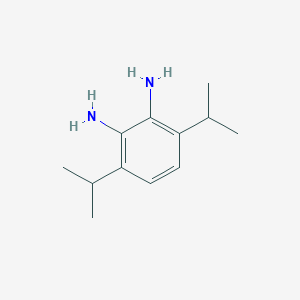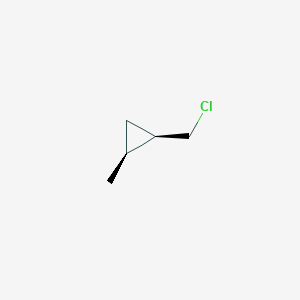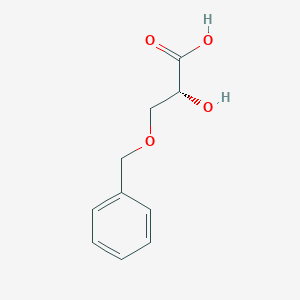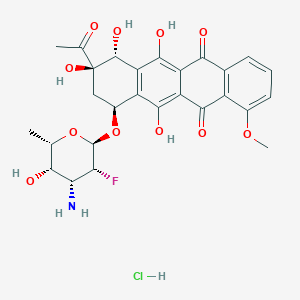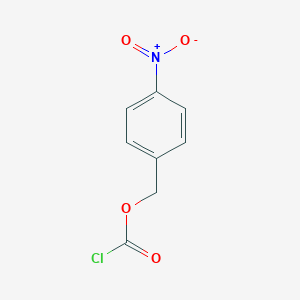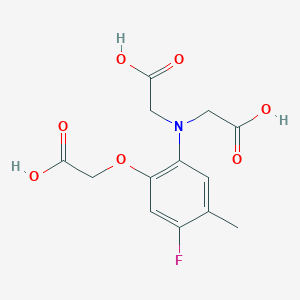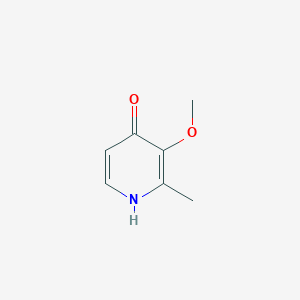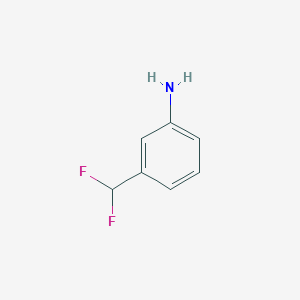
3-(Difluoromethyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 3-(Difluoromethyl)aniline involves catalytic C-H activation and subsequent modifications. For instance, an efficient synthesis route involves copper/B2pin2-catalyzed difluoroacetylation of aniline followed by intramolecular amidation, leading to 3,3-difluoro-2-oxindole derivatives from primary, secondary, or tertiary anilines (Ke & Song, 2017). Another method involves silver(I)-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane, showing different reaction pathways based on the substrate used (Luo et al., 2015).
Molecular Structure Analysis
Spectroscopic and quantum chemical studies provide insights into the structural and electronic properties of 3-(Difluoromethyl)aniline. Investigations using FTIR, FT-Raman, and NMR techniques have revealed detailed vibrational, structural, and electronic information. These studies highlight the impact of the difluoromethyl group on the aniline's properties (Arjunan, Rani, & Mohan, 2011).
Chemical Reactions and Properties
Chemical reactions involving 3-(Difluoromethyl)aniline derivatives are diverse. For example, visible-light-promoted reactions have been utilized to achieve ortho-trifluoromethylation of aniline derivatives, demonstrating the reactivity and potential utility of these compounds in synthetic chemistry (Tian et al., 2019).
Physical Properties Analysis
The physical properties, such as melting and boiling points, solubility, and stability, of 3-(Difluoromethyl)aniline derivatives, can be influenced significantly by the presence of the difluoromethyl group. Although specific data on 3-(Difluoromethyl)aniline might not be directly available, comparative studies on similar compounds provide valuable insights into how such substitutions impact the physical characteristics.
Chemical Properties Analysis
The chemical properties of 3-(Difluoromethyl)aniline include its reactivity towards nucleophiles, electrophiles, and its participation in various organic reactions. The presence of the difluoromethyl group affects its electron density and hence its reactivity patterns. Studies such as the visible-light-promoted radical C-H trifluoromethylation highlight the compound's utility and diverse reactivity in organic synthesis (Xie et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Technological Applications : 3-(3-nitrophenylsulfonyl)aniline, a derivative of aniline, aids in understanding the mechanisms and intermediates of polynitro aromatic compound reduction. This knowledge can lead to the design of new partial reduction products for technological applications (Li et al., 2011).
Drug Design : Difluoromethyl groups, similar to those in 3-(Difluoromethyl)aniline, can act as hydrogen bond donors. This property is crucial in the rational design of drugs containing this moiety (Zafrani et al., 2017).
Synthesis of Pharmaceutical Compounds : Copper/B2pin2-catalyzed difluoroacetylation of anilines, which can include 3-(Difluoromethyl)aniline, facilitates the efficient synthesis of 3,3-difluoro-2-oxindole derivatives. This process enables the synthesis of compound A, a potent EP3 receptor antagonist, in a more streamlined manner (Ke & Song, 2017).
Visible-Light Mediated Chemical Reactions : The use of visible light in the ortho-C-H trifluoromethylation of aniline derivatives, including possibly 3-(Difluoromethyl)aniline, allows access to elusive trifluoromethyl lactams. This process involves a copper/photoredox dual catalytic mechanism (Tian et al., 2019).
Drug Discovery and Development : Visible-light-induced photoredox difluoromethylation-amidation can efficiently synthesize difluorooxindoles from free anilines. This method offers potential in drug discovery and development applications (Yu et al., 2017).
Environmental Applications : Delftia sp. AN3, an extremely aniline-tolerant bacterial strain, can efficiently degrade aniline at temperatures up to 30°C and pH 7.0. This finding could benefit municipal wastewater treatment plants where aniline derivatives might be present (Liu et al., 2002).
Sensor Technology : A study on poly(aniline) as an active sensing element in potentiometric sensors demonstrates its potential in the nonenzymatic detection of glucose. This application capitalizes on the inductive effect of reactive substituents on poly(aniline)'s pH-dependent properties (Shoji & Freund, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(difluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFPXKDJNDYDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634216 | |
| Record name | 3-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)aniline | |
CAS RN |
368-99-0 | |
| Record name | 3-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
